molecular formula C12H19NO B13275571 [1-(4-Methoxyphenyl)ethyl](propan-2-yl)amine

[1-(4-Methoxyphenyl)ethyl](propan-2-yl)amine

Cat. No.: B13275571
M. Wt: 193.28 g/mol
InChI Key: WJYKDBLLSUSAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)ethylamine: is an organic compound with the molecular formula C12H19NO It is a derivative of phenethylamine, characterized by the presence of a methoxy group attached to the phenyl ring and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)ethylamine typically involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and reaction conditions may vary to optimize yield and purity. Common industrial practices include the use of catalytic hydrogenation for the reduction step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(4-Methoxyphenyl)ethylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Methoxyphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its interaction with neurotransmitter systems. It is of interest in the development of new drugs targeting neurological disorders.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to investigate its efficacy in treating conditions such as depression and anxiety.

Industry: In the industrial sector, 1-(4-Methoxyphenyl)ethylamine is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as receptors and enzymes. It can act as an agonist or antagonist at neurotransmitter receptors, modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways involved in neurotransmission .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]propan-2-amine

InChI

InChI=1S/C12H19NO/c1-9(2)13-10(3)11-5-7-12(14-4)8-6-11/h5-10,13H,1-4H3

InChI Key

WJYKDBLLSUSAFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.